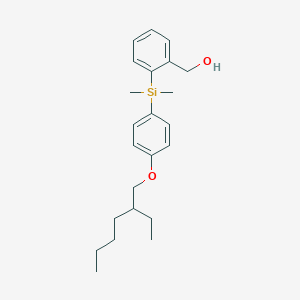![molecular formula C21H23BFNO4S B13151740 4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, a fluoro substituent, a dioxaborolan group, and a carbonitrile group
Métodos De Preparación
The synthesis of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the fluoro substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethylsulfonyl group: This can be done via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Incorporation of the dioxaborolan group: This step typically involves a borylation reaction using pinacolborane or similar reagents.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include sulfone derivatives, primary amines, substituted biphenyls, and coupled products .
Aplicaciones Científicas De Investigación
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique functional groups and reactivity
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar compounds to 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile include:
2-(1-(Ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile: This compound features a similar ethylsulfonyl and dioxaborolan group but has a different core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two dioxaborolan groups and a benzothiadiazole core.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound has a similar dioxaborolan group but a different substituent pattern.
Propiedades
Fórmula molecular |
C21H23BFNO4S |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C21H23BFNO4S/c1-6-29(25,26)16-8-9-17(14(11-16)13-24)18-12-15(7-10-19(18)23)22-27-20(2,3)21(4,5)28-22/h7-12H,6H2,1-5H3 |
Clave InChI |
YXUKDXOMRSHVGJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)S(=O)(=O)CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


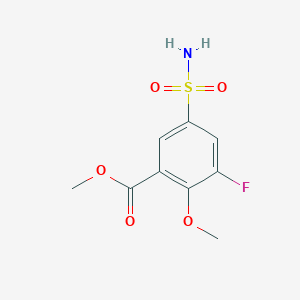
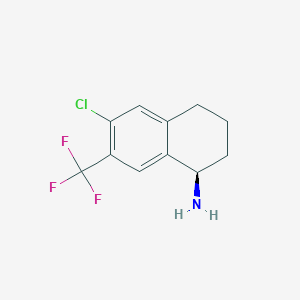
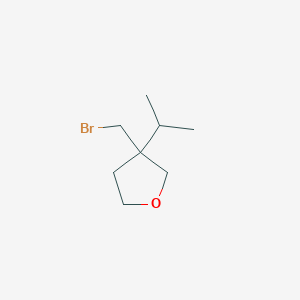

![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
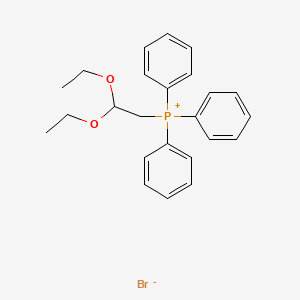
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
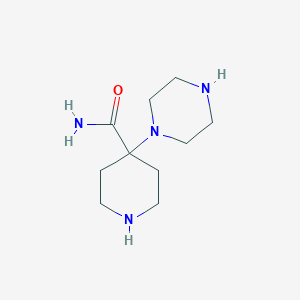


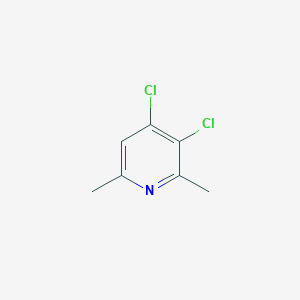
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
